4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine
Description
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-12(2,13)8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8,13H2,1-2H3 |
InChI Key |
BZGJSFCSWUPWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Preparation Methods
Classical Condensation of 2-Aminothiophenol with Aldehydes or Carboxylic Acids
The benzothiazole nucleus is typically synthesized via condensation of 2-aminothiophenol with carbonyl compounds or related precursors. For example, a common method involves:
- Mixing 2-aminothiophenol with an aldehyde or carboxylic acid derivative under acidic or polyphosphoric acid catalysis.
- Heating the mixture to promote cyclization, forming the benzothiazole ring through intramolecular nucleophilic attack of the thiol on the imine or related intermediate.
This approach was demonstrated in the synthesis of 4-(benzo[d]thiazol-2-yl) benzenamine, where 2-aminobenzenethiol and p-aminobenzoic acid were refluxed in polyphosphoric acid at 180°C for 4 hours, yielding the benzothiazole core with an aniline substituent.
Catalyst- and Additive-Free One-Pot Synthesis from Amines and Elemental Sulfur
A more recent, environmentally friendly method involves the catalyst- and additive-free synthesis of 2-substituted benzothiazoles directly from aromatic or aliphatic amines and elemental sulfur in a one-pot reaction under mild conditions. This method:
- Utilizes amines as substrates, avoiding halogenated precursors.
- Proceeds via double C–S and C–N bond formation.
- Employs DMSO as an oxidant facilitating cyclization.
- Is operationally simple and scalable for industrial applications.
This method is particularly relevant for synthesizing benzothiazole derivatives with aliphatic amine substituents, such as 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine, by choosing the appropriate amine precursor.
Functionalization to Introduce the 2-Methylbutan-2-amine Side Chain
Nucleophilic Substitution on Benzothiazole Derivatives
After preparing the benzothiazole core, the 2-methylbutan-2-amine side chain can be introduced via nucleophilic substitution or amination reactions on suitable benzothiazole intermediates bearing leaving groups or activated positions.
Synthesis via Reaction of Benzothiazole Derivatives with Amines
General Synthetic Scheme and Experimental Conditions
Spectroscopic and Analytical Characterization
- Infrared (IR) Spectroscopy: Characteristic bands for benzothiazole C=N stretching (~1600 cm⁻¹), aromatic C–H, and amine N–H stretching.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic proton multiplets for the benzothiazole ring and distinctive signals for the methyl and methine protons of the 2-methylbutan-2-amine side chain.
- ^13C NMR confirms aromatic carbons and aliphatic carbons of the side chain.
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with the molecular weight of this compound.
- Melting Point: Provides purity assessment, typically recorded uncorrected.
Mechanistic Insights
- The benzothiazole ring formation involves nucleophilic attack of the thiol sulfur on an imine or related intermediate generated from the amine and aldehyde/carboxylic acid.
- In catalyst-free synthesis, elemental sulfur reacts with amines to form thiourea intermediates, which cyclize to benzothiazoles via oxidation by DMSO.
- Amination reactions proceed via nucleophilic substitution or addition to activated intermediates, introducing the 2-methylbutan-2-amine moiety.
Summary and Recommendations for Synthesis
- The classical condensation method using 2-aminothiophenol and aldehydes or carboxylic acids under acidic reflux remains a reliable route to the benzothiazole core.
- The catalyst- and additive-free one-pot synthesis from amines and elemental sulfur offers a greener alternative, especially suitable for introducing aliphatic amine substituents.
- Subsequent amination or nucleophilic substitution reactions enable the installation of the 2-methylbutan-2-amine side chain.
- Spectroscopic characterization and purification steps are critical to confirm the structure and purity of the final compound.
This comprehensive review integrates classical and modern synthetic strategies for this compound, ensuring an authoritative foundation for further research or industrial application.
Chemical Reactions Analysis
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzothiazoles and their derivatives .
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Antimicrobial Activity :
- 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine analogues : Derivatives with p-chlorophenyl substituents (e.g., compound 3b ) exhibit potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL), comparable to tetracycline .
- Thiazole/oxazole hybrids : Compounds like 3a-3d (thiazole-anchored benzothiazoles) show moderate anti-inflammatory activity (IC₅₀ = 8–14 µM) via COX-2 inhibition .
Antiproliferative Potential:
Comparative Efficacy :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The branched aliphatic chain in this compound increases logP (2.8) compared to linear-chain analogues (logP = 1.9–2.3), enhancing blood-brain barrier penetration .
- Solubility : Thiourea derivatives exhibit lower aqueous solubility (0.5–1.2 mg/mL) due to planar aromatic systems, whereas oxadiazinane-thiones show improved solubility (3.5 mg/mL) via hydrogen-bonding motifs .
- Metabolic Stability : Fluorinated derivatives (e.g., 3j, 3l, 3m) demonstrate extended half-lives (t₁/₂ = 6–8 h) in hepatic microsomes due to reduced CYP450-mediated oxidation .
Biological Activity
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The benzo[d]thiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazole ring, which contributes to its reactivity and interaction with biological systems. The presence of the amine group enhances its solubility and potential pharmacological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells, with mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Apoptosis induction |
| Compound B7 | A549 | 2.0 | Cell cycle arrest |
| 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine | A431, A549 | Not specified | Inhibition of proliferation |
Anti-inflammatory Activity
Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The potential for this compound to act as an anti-inflammatory agent is supported by its structural characteristics that allow for effective binding to these enzymes.
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. These simulations suggest a favorable interaction profile with acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .
Table 2: Binding Affinity Data from Molecular Docking Studies
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Acetylcholinesterase | -9.5 |
| COX-1 | -8.0 |
| COX-2 | -8.3 |
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives:
- Study on Acetylcholinesterase Inhibition : A study synthesized a series of compounds based on benzothiazole and evaluated their AChE inhibitory activity, finding promising results for compounds similar to this compound .
- Antimicrobial Activity Assessment : Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity that could be leveraged in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-(benzo[d]thiazol-2-yl)benzenamine with alkylating agents or isothiocyanates. A validated route includes:
Step 1: React 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in anhydrous DMF under reflux (4–6 h) to form thiourea intermediates .
Step 2: Cyclize intermediates using formaldehyde and HCl (90–95°C, 4 h) to yield oxadiazinane or triazinane derivatives .
Optimization Strategies:
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: and NMR confirm substitution patterns and cyclization. For example, thiourea intermediates show characteristic NH peaks at δ 9.8–10.2 ppm .
- Mass Spectrometry (MS): High-resolution MS validates molecular weights (e.g., [M+H] peaks for derivatives) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsional strain in the benzothiazole core .
Q. What are the primary biological targets of this compound, and how is its activity quantified?
Methodological Answer:
- Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution. Compound 3b (p-chlorophenyl derivative) shows MIC = 5 µg/mL, comparable to tetracycline .
- Enzyme Inhibition: HDAC3 inhibition (IC = 3.4 µM) is measured using fluorometric assays with acetylated lysine substrates .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and guide functionalization?
Methodological Answer:
- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for benzothiazole derivatives. Becke’s 1993 method achieves <2.4 kcal/mol deviation in thermochemical data .
- Solvent Effects: Polarizable continuum models (PCM) simulate solvation, critical for predicting bioavailability. For example, water solvation reduces HOMO-LUMO gaps by 0.3–0.5 eV .
Applications: - Design electron-withdrawing substituents (e.g., nitro groups) to enhance electrophilic reactivity .
Q. How do structural modifications impact bioactivity, and what SAR trends are observed?
Methodological Answer:
- Substituent Effects:
- Electron-Donating Groups (e.g., -OCH): Increase antimicrobial potency (e.g., 4e with MIC = 6 µg/mL) .
- Halogens (e.g., -Cl): Enhance HDAC3 binding via hydrophobic interactions (IC improvement by 1.8×) .
Data Analysis:
| Derivative | Substituent | MIC (µg/mL) | HDAC3 IC (µM) |
|---|---|---|---|
| 3b | p-Cl | 5 | 3.4 |
| 4e | p-OCH | 6 | 4.1 |
Q. How can contradictory data in solubility or reactivity be resolved?
Methodological Answer:
- Contradiction Example: Varying yields (60–85%) in thiourea synthesis due to solvent polarity.
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
